Product packaging for Dioctyltin mercaptoacetate(Cat. No.:CAS No. 15535-79-2)

Dioctyltin mercaptoacetate

Cat. No.: B096645
CAS No.: 15535-79-2
M. Wt: 435.3 g/mol
InChI Key: KEUUHXDTZRYITO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dioctyltin mercaptoacetate refers to a class of organotin compounds, specifically dialkyltins, valued in industrial and materials science research for their superior thermostabilizing properties. These compounds are primarily investigated for their role in preventing the thermal degradation of polymers. As a research chemical, this compound is essential for studying the stabilization of poly(vinyl chloride) (PVC), where it effectively scavenges hydrochloric acid released during the polymer's processing at elevated temperatures . Furthermore, its application extends to the field of polyurethanes, where it acts as a catalyst with improved upfront delay and hydrolytic stability compared to standard organotin carboxylates, making it a subject of interest for developing advanced adhesives, elastomers, and foam systems . The compound's mechanism of action in PVC involves reacting with unstable chlorine atoms in the polymer backbone, thereby inhibiting the zip-elimination reaction that leads to dehydrochlorination and discoloration . In polyurethane formulations, its characteristic reactivity as a Sn(IV) organotin catalyst provides a more controlled reaction profile between isocyanates and polyols . Toxicological studies are a significant area of research for this compound. While some dioctyltin compounds have been shown to affect the lymphoid cells of the thymus in rodent studies, it is important to note that specific forms like Dioctyltin bis(2-ethylhexylthioglycolate) [DOTE] have demonstrated no developmental toxicity in studies on rabbits and mice . Under simulated gastric conditions, DOTE primarily hydrolyzes to an intermediate mono-chloro adduct rather than the dichloride, a finding that is critical for accurate toxicological assessment and read-across of related compounds . This product is offered as a laboratory chemical for research and development purposes. It is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction . Researchers should handle it with appropriate personal protective equipment, including gloves, eye protection, and ensure adequate ventilation. Before use, please consult the relevant Safety Data Sheet for comprehensive safety, toxicological, and handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2SSn B096645 Dioctyltin mercaptoacetate CAS No. 15535-79-2

Properties

CAS No.

15535-79-2

Molecular Formula

C18H36O2SSn

Molecular Weight

435.3 g/mol

IUPAC Name

2,2-dioctyl-1,3,2-oxathiastannolan-5-one

InChI

InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2

InChI Key

KEUUHXDTZRYITO-UHFFFAOYSA-L

SMILES

CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC

Other CAS No.

15535-79-2

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Dioctyltin Mercaptoacetate

Diverse Synthetic Routes to Dioctyltin (B90728) Mercaptoacetate (B1236969) Compounds

The synthesis of dioctyltin mercaptoacetate compounds can be achieved through several chemical pathways. A prevalent method involves the reaction of a dioctyltin precursor, such as dioctyltin oxide or dioctyltin dichloride, with a mercaptoacetic acid ester.

One common approach is the direct esterification reaction. This involves reacting dioctyltin oxide with a mercaptoacetic acid ester, such as isooctyl mercaptoacetate. The reaction is typically carried out by heating a blend of the reactants until a homogenous liquid is formed, indicating the completion of the reaction. This process can be conducted with or without a solvent. When a solvent like toluene (B28343) is used, the reaction can be performed under reflux conditions. An alternative is the in situ formation of the dioctyltin bis(thioglycolate) ester from a thioglycolate ester and a stoichiometric amount of dioctyltin oxide. google.com

Another significant synthetic route is the reaction of dioctyltin dichloride with thioglycolic acid. This reaction proceeds under controlled conditions to yield 2,2-dioctyl-1,3,2-oxathiastannolan-5-one, a cyclic form of this compound. Industrial production methods often utilize similar synthetic strategies, optimized for large-scale manufacturing to ensure high purity and yield.

Furthermore, transesterification reactions provide a versatile method for synthesizing various this compound analogs. For instance, dioctyltin bis(isooctyl mercaptoacetate) can be reacted with a higher molecular weight alcohol, such as oleyl alcohol, at elevated temperatures (100-200°C) to produce dioctyltin bis(oleyl mercaptoacetate). google.com During this process, the lower-boiling isooctanol is removed by distillation to drive the equilibrium towards the desired product. google.com This method allows for the synthesis of a wide range of esters with varying properties. google.com

ReactantsProductReaction ConditionsReference
Dioctyltin oxide, Dioctyltin bis(thioglycolate) esterReaction productHeating at 50-250°C google.com
Dioctyltin dichloride, Thioglycolic acid2,2-dioctyl-1,3,2-oxathiastannolan-5-oneControlled conditions
Dioctyltin bis(isooctyl mercaptoacetate), Oleyl alcoholDioctyltin bis(oleyl mercaptoacetate)100-200°C, distillation of isooctanol google.com

Mechanistic Studies of Organotin Mercaptoacetate Formation Reactions

The formation of organotin mercaptoacetates is understood to proceed through a nucleophilic substitution mechanism. In the reaction between dioctyltin dichloride and a mercaptoacetic acid ester, the sulfur atom of the mercaptoacetate acts as a nucleophile, attacking the electrophilic tin atom and displacing a chloride ion. This process is repeated to form the bis-substituted product.

In the context of PVC stabilization, the mechanism of action of dioctyltin mercaptoacetates is of significant interest. During the high-temperature processing of PVC, dioctyltin bis(2-ethylhexyl mercaptoacetate) is largely converted to its corresponding mono-chloro-thioester. digitellinc.com This transformation is crucial for the stabilization process, as the resulting species can react with and neutralize the hydrochloric acid that is liberated from the degrading PVC, thereby preventing further degradation. digitellinc.com It is noteworthy that dioctyltin dichloride is generally not detected in properly stabilized PVC, suggesting that its reaction with the initial thioester components is rapid. digitellinc.com

Strategic Derivatization and Analog Synthesis Approaches

The properties of this compound can be tailored for specific applications through strategic derivatization and the synthesis of analogs. A primary method for this is the aforementioned transesterification reaction, which allows for the introduction of various alcohol moieties into the mercaptoacetate ligand. google.com By employing higher molecular weight alcohols, the molecular weight of the resulting ester can be increased, which can be advantageous for certain applications. google.com

Derivatization can also occur at the tin center. For instance, in the presence of hydrochloric acid, such as in a simulated gastric environment, dioctyltin bis(2-ethylhexyl mercaptoacetate) (DOTE) can be partially converted to dioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl). umweltbundesamt.at This highlights the potential for ligand exchange reactions under specific conditions.

Furthermore, analytical methods often rely on the derivatization of dioctyltin compounds to make them more volatile for gas chromatography (GC) analysis. cdc.govresearchgate.net Common derivatization techniques include the formation of alkyl (methyl or pentyl) or ethyl derivatives using Grignard reagents or sodium tetraethylborate, respectively, or the formation of hydrides using sodium borohydride. cdc.gov

Starting MaterialReagentProductPurposeReference
Dioctyltin bis(isooctyl mercaptoacetate)Oleyl alcoholDioctyltin bis(oleyl mercaptoacetate)Synthesis of higher molecular weight analogs google.com
Dioctyltin bis(2-ethylhexyl mercaptoacetate) (DOTE)Hydrochloric acidDioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl)Understanding reactivity in acidic environments umweltbundesamt.at
Dioctyltin compoundsSodium tetraethylborateEthylated dioctyltinDerivatization for GC analysis researchgate.net

Investigation of Self-Catalysis and Other Catalytic Aspects in Synthesis

The synthesis of dioctyltin mercaptoacetates can be influenced by catalytic effects. While transesterification reactions are often conducted in the presence of an acid or base catalyst, a key advantage of the synthesis of certain this compound esters via this route is that it can proceed without an external catalyst. google.com This is beneficial as it eliminates the need for a catalyst removal step, which can be detrimental to the final product's stability and performance in PVC. google.com

The organotin compounds themselves can exhibit catalytic activity. For instance, dialkyltin compounds like dibutyltin (B87310) diacetate and dilaurate are used as catalysts in the production of polyurethane foams. inchem.org In the context of this compound synthesis, it is plausible that the organotin reactants or products could exhibit some degree of self-catalysis, although this is not extensively documented in the provided search results. The reaction between dioctyltin oxide and a thioglycolate ester proceeds readily upon heating without the explicit addition of a catalyst, suggesting that the reactants themselves are sufficiently reactive under the applied conditions. google.com

The use of sulfur-based ligands in organotin catalysts, such as in dioctyltin bis(isooctyl mercaptoacetate), can also influence their catalytic behavior in other applications. For example, in polyurethane synthesis, these sulfur-bearing catalysts can provide a delayed action and improved hydrolytic stability compared to standard organotin carboxylates. reaxis.comreaxis.com

Advanced Spectroscopic and Structural Characterization of Dioctyltin Mercaptoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for detailing the molecular structure of dioctyltin (B90728) mercaptoacetate (B1236969). By analyzing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and environment of atoms within the molecule.

¹¹⁹Sn NMR for Tin Coordination Environment

¹¹⁹Sn NMR spectroscopy is a powerful and direct method for probing the coordination environment of the tin atom in organotin compounds. umweltbundesamt.at This technique is particularly valuable for identifying and quantifying the various tin species that may be present in a sample, such as in mixtures resulting from synthesis or degradation processes. umweltbundesamt.atdigitellinc.com For instance, studies have utilized ¹¹⁹Sn NMR to investigate the transformation of dioctyltin bis(2-ethylhexyl mercaptoacetate) under simulated gastric conditions. umweltbundesamt.atnih.gov These investigations revealed that instead of forming dioctyltin dichloride (DOTC), the compound partially converts to dioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl). umweltbundesamt.at

In the context of its use as a stabilizer in polyvinyl chloride (PVC), ¹¹⁹Sn-NMR spectroscopy has been instrumental in tracking the chemical transformations of dioctyltin mercaptoacetate stabilizers during processing. It has been shown that a significant portion of dioctyltin bis(2-ethylhexyl mercaptoacetate) is converted to its corresponding mono-chloro-thioester. digitellinc.com The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the ligands attached to the tin atom. This allows for the differentiation between various dioctyltin species.

Compound/SpeciesObserved Transformation/ProductAnalytical Context
Dioctyltin bis(2-ethylhexyl mercaptoacetate)Dioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl)Simulated gastric environment umweltbundesamt.at
Dioctyltin bis(2-ethylhexyl mercaptoacetate)Mono-chloro-thioesterPVC processing digitellinc.com
Monooctyltin tris(2-ethylhexyl mercaptoacetate) (MOTE)Monooctyltin (2-ethylhexyl mercaptoacetate) monochloride (MOTECl)Simulated gastric environment umweltbundesamt.at

¹H and ¹³C NMR for Organic Ligand Analysis

While ¹¹⁹Sn NMR focuses on the tin center, ¹H and ¹³C NMR spectroscopy are essential for characterizing the organic ligands attached to it, namely the octyl groups and the mercaptoacetate moiety. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy allows for the identification and quantification of protons in different chemical environments. For this compound, this would involve signals corresponding to the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the two octyl chains, as well as the methylene group of the mercaptoacetate ligand. The chemical shifts and coupling patterns of these signals provide confirmation of the structure of the organic part of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the verification of the number and types of carbon atoms present. This is crucial for confirming the structure of the octyl chains and the mercaptoacetate ligand. For complex molecules, two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be employed to correlate proton and carbon signals, further aiding in the complete assignment of the molecular structure. nih.gov

NucleusInformation ProvidedApplication to this compound
¹HProton environment and connectivityCharacterization of octyl and mercaptoacetate ligands.
¹³CCarbon skeletonConfirmation of the structure of organic moieties.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. mdpi.comresearchgate.net These methods probe the vibrational modes of the molecule, providing characteristic information about the functional groups present. contractlaboratory.comresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. researchgate.net Key characteristic absorption bands for this compound would include:

C=O stretching: A strong band typically observed around 1700 cm⁻¹, indicative of the carbonyl group in the mercaptoacetate ligand.

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups in the octyl chains.

Sn-S stretching: Vibrations associated with the tin-sulfur bond, which are expected to appear in the lower frequency region of the spectrum, typically between 400 and 600 cm⁻¹.

Sn-O stretching: Vibrations corresponding to the tin-oxygen bond.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. americanpharmaceuticalreview.comspectroscopyonline.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the Sn-S and S-S (if present) stretching vibrations. The combination of both FTIR and Raman spectra provides a more complete vibrational profile of the molecule. contractlaboratory.com

Spectroscopic TechniquePrincipleKey Information for this compound
FTIR Infrared AbsorptionC=O, C-H, and Sn-O stretching vibrations. mdpi.com
Raman Inelastic Light ScatteringSn-S and S-S stretching vibrations, complementary to FTIR. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.netlcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS)

For this compound, ESI-MS can be used to verify its molecular identity. By operating the mass spectrometer in a tandem MS (MS/MS) mode, it is possible to select the molecular ion, induce fragmentation, and analyze the resulting fragment ions. lcms.cz This provides valuable information about the connectivity of the molecule, as the fragmentation patterns can reveal the loss of the octyl groups or the mercaptoacetate ligand. lcms.czchemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.orgetamu.edu This technique is a cornerstone for the analysis of volatile and semi-volatile organic compounds. thermofisher.com While this compound itself may have limited volatility, GC-MS can be employed to analyze its more volatile hydrolysis or degradation products. industrialchemicals.gov.au

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. etamu.edu The resulting mass spectrum for each component provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. analchemres.org For instance, GC-MS has been used in studies of organotin compounds to identify and quantify their various species after derivatization to enhance volatility. analchemres.org

TechniqueIonization MethodInformation ObtainedRelevance to this compound
ESI-MS Soft Ionization (Electrospray)Molecular weight, structural information from MS/MS fragmentation. lcms.cznih.govIdeal for analyzing the intact molecule and its non-volatile derivatives.
GC-MS Hard Ionization (Electron Ionization)Identification of volatile components based on retention time and fragmentation patterns. wikipedia.orgetamu.eduUseful for analyzing volatile degradation or hydrolysis products. industrialchemicals.gov.au

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly well-suited for the analysis of organotin compounds like this compound.

In a typical LC-MS analysis of this compound, the sample is first introduced into a liquid chromatograph. A reverse-phase HPLC method can be employed, often with a C18 column, to separate the this compound from other related organotin species or impurities. The mobile phase composition is critical for achieving good separation and is often a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. sielc.com For mass spectrometry compatible applications, modifiers such as formic acid may be added to the mobile phase. sielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the separated molecules. The mass analyzer, frequently a quadrupole or time-of-flight (TOF) instrument, then separates these ions based on their mass-to-charge ratio (m/z). nih.govspringernature.com This allows for the precise determination of the molecular weight of this compound and the identification of any related substances.

The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by fragmenting the parent ion and analyzing the resulting daughter ions, providing structural information and reducing background interference. free.fr The sensitivity of LC-MS techniques allows for the detection of organotin compounds at very low concentrations, often in the nanogram per liter range. free.fr

Table 1: Predicted LC-MS/MS Data for Dioctyltin Isooctylthioglycolate

ParameterValue
Predicted LC-MS/MS Spectrum (20V, Positive-QTOF) splash10-0a4i-0000000900-129f983a714577251046
Predicted LC-MS/MS Spectrum (40V, Positive-QTOF) splash10-0a4i-0000000900-129f983a714577251046
Predicted LC-MS/MS Spectrum (10V, Positive-QTOF) splash10-0a4i-0000000900-129f983a714577251046
Data sourced from a public metabolome database and represents predicted values for a related compound, Dioctyltin isooctylthioglycolate. hmdb.ca

X-ray Diffraction Studies for Solid-State Structural Determination

To perform a single-crystal XRD analysis, a suitable single crystal of this compound is grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. birmingham.ac.uk The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of spots of varying intensity. anl.gov

The positions and intensities of these diffracted spots are collected and analyzed. This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The resulting structural model reveals the precise arrangement of the dioctyl groups and the mercaptoacetate ligand around the central tin atom. This information is crucial for understanding the steric and electronic properties of the molecule.

While obtaining single crystals of sufficient quality for some organotin compounds can be challenging, the data from a successful X-ray diffraction study is considered the gold standard for structural elucidation. nih.gov Powder X-ray diffraction (PXRD) can also be used to analyze polycrystalline samples, providing information about the crystal lattice and phase purity of the material. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis and Trace Detection

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. wikipedia.orgthermofisher.com It is a powerful tool for the analysis of organotin compounds like this compound, particularly for quantifying the tin content and for speciation analysis when coupled with a separation technique like HPLC. researchgate.netnih.gov

In ICP-MS, the sample is introduced into a high-temperature argon plasma (inductively coupled plasma), which atomizes and ionizes the sample. nih.govthermofisher.com The resulting ions are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. wikipedia.org This allows for the determination of the elemental composition of the sample with exceptional sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

For the analysis of this compound, ICP-MS can be used to accurately determine the total tin concentration in a sample. Furthermore, when hyphenated with HPLC (HPLC-ICP-MS), it allows for the separation of different organotin species before their introduction into the plasma. speciation.neteurofins.com.auperkinelmer.com This speciation analysis is critical as the properties and effects of organotin compounds can vary significantly depending on the number and type of organic groups attached to the tin atom. eurofins.com.au The use of ICP-MS as a detector for HPLC provides excellent selectivity and sensitivity for the determination of individual organotin compounds, including this compound. researchgate.netresearchgate.net

Table 2: Typical Performance Characteristics of HPLC-ICP-MS for Organotin Analysis

ParameterTypical Value Range
Detection Limits 0.14 to 0.57 µg Sn/L
Linearity 2 to 3 orders of magnitude
Relative Standard Deviation (RSD) < 10% for 20 ng injections
These values are representative of the performance of HPLC-ICP-MS for the analysis of various organotin compounds and may vary depending on the specific instrumentation and analytical conditions. nih.govspeciation.net

Chemical Transformation Mechanisms and Stability Profiling of Dioctyltin Mercaptoacetate

Hydrolytic Degradation Pathways under Varied Environmental Conditions (e.g., pH, ionic strength)

Dioctyltin (B90728) mercaptoacetate (B1236969) (DOTE) demonstrates a degree of hydrolytic stability, particularly when compared to organotin carboxylates. reaxis.comreaxis.com This enhanced stability is attributed to the sulfur-bearing mercaptoacetate ligands. reaxis.com However, the compound is susceptible to hydrolysis, especially under acidic conditions and with prolonged exposure to moisture. reaxis.com

The primary cause of instability for Sn(IV) organotins like DOTE is hydrolysis, which can lead to the formation of tin oxide insolubles and deactivation of the compound's catalytic properties. reaxis.comreaxis.com The rate and pathway of hydrolysis are significantly influenced by pH. In simulated gastric environments with low pH (e.g., 0.1 mol/L aqueous HCl), DOTE undergoes partial conversion. umweltbundesamt.at Rather than fully decomposing to dioctyltin dichloride (DOTC), one of the mercaptoacetate ligands is replaced by a chloride ion, forming dioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl). umweltbundesamt.at

Research conducted under simulated gastric conditions (0.1 mol/L HCl at 40°C for 72 hours) showed a significant conversion of DOTE to its monochloride derivative. umweltbundesamt.at This indicates that pH is a critical factor in the hydrolytic degradation pathway, initiating the cleavage of the tin-sulfur bond.

Table 1: Hydrolytic Conversion of DOTE under Simulated Gastric Conditions Use the slider to see the conversion percentage.

79%

Conditions: 0.1 mol/L aqueous HCl, 72 hours, 40°C. umweltbundesamt.at

Thermal Decomposition Kinetics and Product Identification

Thermal stress is a key factor in the degradation of Dioctyltin mercaptoacetate, particularly in its applications as a heat stabilizer for polymers like PVC. publications.gc.ca When subjected to heat, the compound undergoes decomposition. The sulfur ligand in DOTE acts as a blocking agent, and thermal deblocking is necessary to initiate its catalytic activity in certain applications, such as in polyurethane adhesives and foams where exotherms are generated. reaxis.com

Studies on the related compound dioctyltin bis(isooctyl mercaptoacetate) show that thermal degradation can yield isooctyl mercaptoacetate. publications.gc.ca This suggests a primary decomposition pathway involving the cleavage of the bond between the tin atom and the sulfur of the mercaptoacetate ligand. While detailed kinetic data for DOTE is not extensively published, the performance in high-temperature applications implies that decomposition occurs at temperatures relevant to polymer processing.

Table 2: Identified Thermal Degradation Product

Precursor Compound Identified Thermal Product

Photochemical Degradation Processes and Photolysis Products

Exposure to ultraviolet (UV) radiation can induce the degradation of organotin compounds, including this compound. The photochemical process involves the absorption of light energy, leading to the cleavage of chemical bonds within the molecule.

Research on the photolysis of dioctyltin bis(isooctyl mercaptoacetate) in a carbon tetrachloride solution provides insight into the potential degradation pathway for DOTE. Initial photolysis results in the formation of isooctyl mercaptoacetate, similar to the thermal degradation product. publications.gc.ca However, prolonged irradiation over several months leads to further degradation of the organotin moiety. This extended exposure results in the formation of inorganic tin species, specifically stannic oxychloride (SnOCl₂), with a significant conversion of the parent compound. publications.gc.ca

Table 3: Photolysis Products of Dioctyltin bis(isooctyl mercaptoacetate)

Condition Product Conversion Rate
Initial Irradiation Isooctyl mercaptoacetate publications.gc.ca Not specified

Oxidative Degradation Mechanisms

This compound is incompatible with strong oxidizing agents. hpc-standards.com The mercaptoacetate ligand is susceptible to oxidation, which constitutes a primary degradation mechanism. The sulfur atom in the thioglycolate moiety can be oxidized by various agents.

While specific studies on the oxidative degradation of DOTE are limited, the mechanism can be inferred from the known chemistry of thioglycolic acid and related sulfur compounds. The oxidation process likely begins at the sulfur atom. Depending on the strength of the oxidizing agent and reaction conditions, this can lead to the formation of a series of progressively more oxidized sulfur species. A proposed mechanism involves the oxidation of the thiol group, potentially forming sulfonate species as the final product. semanticscholar.org This transformation would cleave the tin-sulfur bond and destroy the integrity of the original compound.

Investigation of Organotin Species Transformation and Metabolite Formation (e.g., mono-chloroesters)

The transformation of this compound in chemical or biological systems leads to the formation of various organotin metabolites. A key transformation pathway, particularly in acidic aqueous environments, involves the stepwise cleavage of the mercaptoacetate ligands.

Under conditions simulating the gastric environment (0.1 M HCl), DOTE is partially converted into dioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl). umweltbundesamt.at In this reaction, one of the mercaptoacetate groups is substituted by a chloride ion. This demonstrates a clear pathway for the formation of mono-chloroester metabolites. umweltbundesamt.at

Furthermore, commercial preparations of DOTE often contain a certain percentage of the corresponding monooctyltin compound, monooctyltin tris(2-ethylhexyl mercaptoacetate) (MOTE). umweltbundesamt.at This related substance also undergoes transformation under the same conditions, converting to monooctyltin (2-ethylhexyl mercaptoacetate) dichloride (MOTECl2), although this conversion has been observed to be slower than that of DOTE. umweltbundesamt.at The degradation process can continue, with dioctyltin compounds partially degrading to the corresponding monosubstituted compounds over time. inchem.org

Table 4: Observed Transformation Products of DOTE and Related Species Use the dropdown to select a starting material and see its transformation product.

Transformation Product:Dioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl) umweltbundesamt.at

Mechanistic Investigations of Dioctyltin Mercaptoacetate As a Polymer Stabilization Agent

Elucidation of Stabilization Mechanisms in Polyvinyl Chloride (PVC) Systems

The thermal degradation of PVC is a complex process initiated by the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences that cause discoloration and a decline in mechanical properties. iyte.edu.tr Dioctyltin (B90728) mercaptoacetate (B1236969) intervenes in this degradation cascade through several key chemical reactions.

Role in Labile Chlorine Replacement and Allylic Site Interaction

A primary stabilization function of dioctyltin mercaptoacetate is the substitution of labile chlorine atoms within the PVC structure. These reactive sites, often allylic chlorine atoms adjacent to double bonds, are precursors to the "unzipping" dehydrochlorination reaction. The mercaptoacetate ligands of the organotin compound effectively replace these chlorine atoms, forming more stable thioether linkages. iyte.edu.tringenieur-buch.de This substitution prevents the initiation of the degradation chain and the subsequent formation of color-imparting polyenes. iyte.edu.tr

During processing, dioctyltin bis(2-ethylhexyl mercaptoacetate) is largely converted to its corresponding mono-chloro-thioester, which remains in the polymer matrix. digitellinc.com The formation of dioctyltin dichloride, a Lewis acid that can catalyze PVC dehydrochlorination, is prevented by its rapid reaction with the initial organotin thioester components. digitellinc.com

Halogen Acid Scavenging and Radical Trapping Efficiency

The autocatalytic degradation of PVC is significantly accelerated by the liberated hydrogen chloride. dokumen.pub this compound acts as an efficient HCl scavenger, neutralizing the acid to form dioctyltin chloride derivatives. ingenieur-buch.desemanticscholar.org This action inhibits the acid-catalyzed degradation pathways.

Beyond acid scavenging, organotin mercaptoacetates exhibit radical trapping capabilities. The mercaptide ligand is an effective radical scavenger, capable of inhibiting radical-induced degradation mechanisms. semanticscholar.org Dioctyltin bis(iso-octylthioglycollate) not only neutralizes HCl but also provides additional oxidative stabilization. researchgate.net

Influence on Polymer Degradation Kinetics and Thermal Aging Characteristics

The incorporation of this compound significantly alters the degradation kinetics of PVC. It effectively delays the onset of dehydrochlorination, thereby extending the thermal stability of the polymer. scispace.com Studies have shown that PVC films stabilized with dioctyltin bis(isooctyl thioglycollate) exhibit a substantially delayed evolution of HCl compared to unstabilized films when subjected to thermal aging. scispace.com

Thermal aging of PVC can lead to a decrease in its mechanical properties. nih.gov However, the presence of effective stabilizers like this compound helps to preserve these properties by preventing the underlying chemical degradation. The stabilizer's ability to interfere with the dehydrochlorination process is crucial in maintaining the polymer's integrity over time and under thermal stress. scispace.com

Spectroscopic and Rheological Analyses of Polymer-Stabilizer Interactions

Advanced analytical techniques provide valuable insights into the interactions between this compound and the PVC matrix, quantifying the stabilizer's efficiency and its impact on the polymer's physical properties during processing.

Torque Rheometry for Stabilizing Efficiency Evaluation

Torque rheometry is a powerful tool for assessing the processing stability of PVC compounds. kanademy.com The test measures the torque required to rotate mixing blades within a heated chamber, providing data on the material's viscosity and fusion characteristics over time. azom.com For a PVC formulation, the rheogram reveals key parameters such as fusion time, stabilization time, and equilibrium torque. researchgate.net

By comparing the rheograms of PVC with and without the stabilizer, the efficiency of this compound can be quantified. A longer stabilization time in the stabilized sample indicates a more effective prevention of degradation-induced cross-linking and viscosity increase. azom.com This technique allows for the evaluation of how different stabilizer systems influence the rheological behavior and processing window of PVC. azom.comresearchgate.net

Table 1: Illustrative Torque Rheometry Data for PVC Formulations

FormulationFusion Time (s)Stabilization Time (s)Equilibrium Torque (Nm)
Unstabilized PVC5030045
PVC + this compound5590042

Note: This table presents hypothetical data for illustrative purposes.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of polymers by measuring mass loss as a function of temperature. scispace.com For PVC, the primary mass loss is associated with the dehydrochlorination process. mdpi.com TGA curves for PVC stabilized with this compound show a significant shift in the onset of degradation to higher temperatures compared to unstabilized PVC. scispace.com This indicates an enhanced thermal stability. scispace.com

For instance, at 225°C, a PVC film stabilized with dioctyltin bis(isooctyl thioglycollate) retained 97% of its initial mass, whereas an unstabilized film retained only 88%. scispace.com This demonstrates the stabilizer's effectiveness in retarding the thermal decomposition of the polymer. scispace.com The thermal degradation of PVC typically occurs in two main stages: the first stage between 180-380°C involves HCl evolution, and the second stage between 380-550°C involves chain breaking and crosslinking. mdpi.com The primary effect of thermal stabilizers is observed in the first stage. mdpi.com

Table 2: TGA Data for PVC Films at a Heating Rate of 10°C/min

SampleOnset of Dehydrochlorination (°C)Temperature at 10% Mass Loss (°C)Temperature at 50% Mass Loss (°C)
Unstabilized PVC~250~270~320
PVC + this compound~280~300~350

Note: This table presents generalized data based on typical TGA results for PVC to illustrate the stabilizing effect.

Computational Modeling of Stabilization Processes and Molecular Dynamics Simulations

Computational modeling and molecular dynamics simulations are increasingly valuable tools for elucidating the complex mechanisms of polymer stabilization at the molecular level. These methods offer insights that can be difficult to obtain through experimental techniques alone.

For organotin stabilizers like this compound, computational approaches such as Density Functional Theory (DFT) can be employed to map reaction pathways. This includes modeling the cleavage of the tin-sulfur (Sn-S) bond, a critical step in the stabilization process. By using appropriate software and basis sets, researchers can simulate these reactions to understand the energy barriers and intermediate structures involved.

Molecular docking simulations can predict the interactions between the stabilizer and other molecules, such as proteins, which can be relevant for understanding potential biological interactions. Furthermore, these computational tools can aid in understanding the fundamental mechanisms of how alkyltin mercaptoacetate stabilizers function within a PVC matrix during processing. For example, simulations can help to explain the conversion of dioctyltin bis(2-ethylhexyl mercaptoacetate) into its corresponding mono-chloro-thioester under high-temperature and high-shear conditions. digitellinc.com

Synergy with Co-stabilizers and Multi-component Stabilizer Systems

The performance of this compound as a PVC stabilizer is often significantly enhanced when used in conjunction with co-stabilizers, forming synergistic multi-component systems. This synergy arises from the complementary functions of the different additives, which together provide a more comprehensive stabilization effect than any single component could achieve alone.

A notable example is the combination of di-n-octyltin-S,S'-bis(isooctyl mercaptoacetate) with an oligomeric form of di-n-octyltin maleate (B1232345). google.com This mixture has been shown to impart a greater degree of heat stability to polyvinyl chloride (PVC) compositions than either stabilizer used individually at the same total concentration. google.com The synergistic effect is evident in a delayed onset of severe discoloration when the PVC is exposed to high temperatures. google.com The weight ratio of the mercaptoacetate to the maleate component can be varied to optimize performance, with ratios between 1:3 and 4:1 being effective. google.com

Epoxy compounds, such as epoxidized soybean or linseed oils, are frequently used as co-stabilizers. specialchem.com Their primary function is to act as HCl acceptors, thereby enhancing the heat and light stability of the PVC formulation. specialchem.com The inclusion of these epoxy co-stabilizers is particularly important when phosphate (B84403) plasticizers or chlorinated paraffins are present in the formulation. specialchem.com

Other organic co-stabilizers, such as those based on β-diketones containing a zinc metal soap, can be used to improve the initial color and color stability of the PVC product. akdenizchemson.com Synthetic hydrotalcites, which are magnesium and aluminum-based compounds, also serve as effective acid scavengers in PVC stabilization systems. akdenizchemson.com The following table presents research findings on synergistic stabilizer systems containing this compound or related organotin compounds.

Stabilizer System ComponentsPolymer MatrixKey Research Findings
Di-n-octyltin-S,S'-bis(isooctyl mercaptoacetate) and Di-n-octyltin maleate polymerPolyvinyl Chloride (PVC)The combination provides greater heat stabilization than either component alone, delaying discoloration at high temperatures. A 3:1 ratio of mercaptoacetate to maleate is a specifically cited effective composition. google.com
Dibutyl tin mercaptide (as part of a comparative study)Polyvinyl Chloride (PVC)In a study evaluating 12 different stabilizer systems using a torque rheometer at 180°C, dibutyl tin mercaptide was identified as the most effective stabilizer in terms of fusion time, induction period, and rheological stability time. researchgate.net
Calcium/Zinc-based stabilizers with organic co-stabilizersPolyvinyl Chloride (PVC)Organic co-stabilizers can exhibit synergistic effects with Ca/Zn systems, improving both initial color and long-term thermal stability. akdenizchemson.com
Mixed metal/phosphite systems with epoxy co-stabilizersPolyvinyl Chloride (PVC)Epoxy plasticizers act as HCl acceptors, enhancing the heat and light stability of compounds stabilized with mixed metal systems. specialchem.com

This table is generated based on the provided search results and is intended to be illustrative of synergistic effects in PVC stabilization.

Catalytic Activity and Reaction Mechanisms of Dioctyltin Mercaptoacetate in Chemical Synthesis

Catalysis in Polymerization Reactions and Polymer Property Modulation

Dioctyltin (B90728) mercaptoacetate (B1236969) serves as a catalyst in several polymerization processes, where it is instrumental in enhancing production efficiency and tailoring the properties of the resulting polymers. Its most prominent applications are in the production of polyurethanes (PU) and as a heat stabilizer during the processing of polyvinyl chloride (PVC). semanticscholar.org

In polyurethane synthesis, which typically involves the reaction of a polyol with an isocyanate, dioctyltin mercaptoacetate-based catalysts are used to accelerate and control the reaction. reaxis.compatchamltd.com The presence of the sulfur-bearing mercaptoacetate ligand provides distinct advantages over standard organotin carboxylates like dioctyltin dilaurate. reaxis.comreaxis.com These sulfur ligands impart improved hydrolytic stability and a notable "front-end delay," which is a period of slower initial reaction followed by a rapid cure. reaxis.comreaxis.com This controlled reactivity is crucial in applications such as adhesives, elastomers, and foams, where a specific curing profile is necessary to achieve desired material characteristics. reaxis.comreaxis.com For instance, in baked cured systems for coatings, these catalysts perform optimally due to the need for thermal deblocking to initiate the final cure. reaxis.com

The catalyst selectively promotes the isocyanate-polyol (gel) reaction with less effect on the isocyanate-water (blow) reaction, which is critical for controlling the foam structure in polyurethane production. patchamltd.comreaxis.comreaxis.com The octyl groups on the tin atom, compared to butyl groups in similar catalysts, tend to result in slightly less reactivity due to a lower active tin content by weight. reaxis.com

As a heat stabilizer in PVC, this compound prevents thermal degradation during high-temperature processing. The mechanism involves inhibiting the formation of reactive species that can lead to polymer chain scission and discoloration. The effectiveness of these stabilizers is crucial for maintaining the mechanical integrity and appearance of PVC products like pipes (B44673), cables, and packaging films. semanticscholar.orgatamanchemicals.com The modulation of polymer properties is thus achieved by controlling the polymerization and degradation pathways, leading to materials with enhanced thermal stability and durability. frontiersin.orgnih.govrsc.org

Table 1: Comparative Performance of Polyurethane Catalysts

Catalyst Type Ligand Type Key Performance Characteristics Typical Applications
This compound Mercaptoacetate (Sulfur-bearing) Delayed action, improved hydrolytic stability, selective catalysis of gel reaction. reaxis.comreaxis.comreaxis.com Adhesives, elastomers, foams, baked coatings. reaxis.comreaxis.com
Dioctyltin Dilaurate Carboxylate High reactivity, low viscosity, less delay. reaxis.comatamanchemicals.com General purpose polyurethanes, foams, coatings. atamanchemicals.com
Dibutyltin (B87310) Dilaurate Carboxylate Very high reactivity, low viscosity. reaxis.com Polyolefins, polyurethanes, polyesters. reaxis.com
Bismuth Catalysts Carboxylate Fast-acting, often requires higher dosage than tin catalysts. patchamltd.com Various polyurethane systems. patchamltd.com

Role in Transesterification and Other Organic Transformations

This compound is also an effective catalyst for transesterification reactions. google.com A key application is in the synthesis of specialty methacrylates. For example, it is used in the production of dimethylaminoethyl methacrylate (B99206) through the transesterification of methyl methacrylate with dimethylaminoethanol. google.com Tin compounds, in general, are recognized for their catalytic activity in both esterification of free fatty acids and transesterification of triglycerides, which are key reactions in biodiesel production. researchgate.net

The catalytic action in these transformations is attributed to the Lewis acidity of the tin center, which coordinates with the carbonyl oxygen of the ester, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol. The mercaptoacetate ligand can influence the catalyst's solubility and stability within the reaction medium. While specific research on this compound in a wide range of other organic transformations is limited in the provided context, its demonstrated efficacy in transesterification suggests its potential utility in related reactions such as ester-based condensation and exchange reactions. The use of alternative synthesis routes, such as the transesterification of dioctyltin oxide with isooctyl thioglycolate in the presence of an acid catalyst, highlights the compound's involvement in various synthetic strategies.

Optimization of Catalytic Performance through Ligand Design and Reaction Parameter Control

The catalytic efficiency of organotin compounds like this compound can be finely tuned through strategic ligand design and precise control of reaction parameters. rsc.orgyork.ac.ukmdpi.com

Imparts Delay: It acts as a blocking agent that requires thermal energy to deblock, providing a delayed onset of cure which is advantageous in many polyurethane systems. reaxis.com

Enhances Hydrolytic Stability: The Sn-S bond can be more resistant to hydrolysis than the Sn-O bond in carboxylates, improving the catalyst's shelf-life and performance in systems with residual moisture. patchamltd.comreaxis.com

Increases Selectivity: It selectively catalyzes the isocyanate-polyol reaction over the water reaction, allowing for better control over the final polymer structure. reaxis.com

Further modifications to the ligand structure, such as changing the alkyl chain length of the mercaptoacetate (e.g., isooctyl vs. 2-ethylhexyl), can also be used to subtly adjust the catalyst's properties. reaxis.comreaxis.com

Reaction Parameter Control: The performance of a catalytic system can also be optimized by adjusting key reaction parameters.

Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate. However, an optimal concentration often exists beyond which there are diminishing returns or potential for undesirable side reactions. researchgate.net

Temperature: Temperature control is critical, especially for thermally activated catalysts like this compound. In polyurethane applications, the temperature profile must be sufficient to overcome the activation energy for the deblocking of the sulfur ligand and initiate the cure. reaxis.com In other reactions, temperature is balanced to achieve a desirable reaction rate without causing thermal degradation of reactants or products. smolecule.com

Table 2: Optimization of Reaction Parameters for Catalysis

Parameter Method of Control Effect on Catalytic Performance
Catalyst Concentration Adjusting molar percentage (mol%) Affects reaction rate and yield; optimal concentration balances speed and selectivity. researchgate.net
Temperature Heating or cooling the reaction vessel Influences reaction kinetics and can be used to activate thermally-sensitive catalysts. reaxis.comsmolecule.com
Solvent Polarity Choice of reaction solvent Can affect catalyst solubility, stability, and the rate of specific reaction pathways.

Kinetic and Mechanistic Studies of Catalytic Pathways

Understanding the kinetics and mechanisms of this compound catalysis is essential for its effective application and optimization. Mechanistic studies suggest that in polyurethane catalysis, the sulfur ligand acts as a blocking agent that temporarily occupies a coordination site on the tin atom. Thermal energy from the reaction exotherm causes this ligand to "deblock," freeing the catalytic site to facilitate the reaction between the polyol and isocyanate. reaxis.com

Kinetic investigations into related organotin compounds provide further insight. For example, hydrolysis studies of dioctyltin bis(2-ethylhexyl mercaptoacetate) (DOTE) in a simulated gastric environment revealed that the compound does not fully hydrolyze to dioctyltin dichloride (DOTC). umweltbundesamt.at Instead, it is partially converted to dioctyltin (2-ethylhexyl mercaptoacetate) monochloride (DOTECl). umweltbundesamt.at This step-wise hydrolysis, investigated using techniques like 119Sn-NMR, demonstrates that the mercaptoacetate ligands are sequentially replaced, and the reaction does not proceed to completion under those conditions. umweltbundesamt.at The conversion of DOTE to its monochloride form was found to be significantly faster than the conversion of the monooctyltin tris-ester impurity also present. umweltbundesamt.at

Environmental Dynamics and Biogeochemical Fate of Dioctyltin Mercaptoacetate

Environmental Distribution and Compartmentalization Studies (e.g., aquatic, terrestrial)

Once released into the environment, dioctyltin (B90728) compounds are likely to partition to soils and sediments. cdc.gov Modeling studies predict that dioctyltin mercaptoacetate (B1236969) and its related thioester compounds will primarily partition to sediment and soil. oecd.org For instance, one assessment estimated that if released, approximately 70% of dioctyltin thioesters would be found in sediment and 26% in soil. oecd.org Tin compounds, in general, are considered to be relatively immobile in the environment. cdc.gov

While there is substantial monitoring for some organotins like butyltins, octyltins have not been extensively measured in the broader environment. inchem.org However, their presence has been confirmed in specific environmental niches. Studies have detected mono- and dioctyltins in wastewater treatment plants, with maximum concentrations in sludge reaching 715 µg/kg and 560 µg/kg dry weight for monooctyltin and dioctyltin, respectively. inchem.org In the corresponding effluent, maximum concentrations were 0.12 µg/l for monooctyltin and 0.008 µg/l for dioctyltin. inchem.org

In the atmosphere, dioctyltin compounds can be degraded. oecd.org The primary route of atmospheric removal is through reaction with photochemically produced hydroxyl radicals. oecd.org Tin concentrations in the air are generally low, except near industrial sources. who.int The presence of tin in many soils means it can be released into the atmosphere as dust from natural and anthropogenic activities like wind storms and industrial processes. cdc.gov

Biodegradation Rates and Microbial Transformation Pathways

The persistence of dioctyltin mercaptoacetate in the environment is largely dictated by its susceptibility to biodegradation. Standard laboratory tests have indicated that organotin compounds can be readily biodegradable; however, there is some uncertainty as to whether this represents complete degradation of the molecule or simply the dissociation of the ligand. inchem.org In aqueous environments, dioctyltin compounds are expected to hydrolyze within minutes to hours, where the mercaptoacetate ligands are rapidly displaced. oecd.org

The rate of degradation is highly dependent on environmental conditions. cdc.gov In aquatic ecosystems, two laboratory studies indicated that dioctyltin compounds were not persistent, with predicted half-lives of less than a few months at 20°C. canada.ca Another report described the degradation reaction as "hydrolysis" (likely meaning the cleavage of octyl groups) with half-lives of 2-6 days in water and water-sediment systems. publications.gc.ca It was also noted that dioctyltin appeared to degrade at about one-third the rate of dibutyltin (B87310). publications.gc.ca

In soil, the degradation process is generally slower than in water. cdc.govinchem.org Laboratory tests have measured half-lives for dialkyltins in soil to be around 120–150 days. inchem.org For risk assessment and fate modeling purposes, a default half-life of 150 days has been assumed for "inherent" biodegradability. inchem.org The degradation of organotins is understood to be a microbial process, as demonstrated in studies where no degradation occurred in heat-sterilized soil. who.int

Atmospheric degradation is comparatively rapid. The half-life for dioctyltin thioesters via reaction with hydroxyl radicals is estimated to be around 3.9 hours. oecd.org

Sorption-Desorption Equilibria and Transport Phenomena in Environmental Matrices

The movement and bioavailability of this compound in the environment are controlled by its sorption and desorption behavior in soil and sediment. au.dk Organotins, including dioctyltin compounds, tend to partition from water to solid matrices like soil and sediment, which reduces their mobility. cdc.gov This process, known as sorption, is often conceptualized as a rapid and reversible partitioning between the chemical and the organic matter in the soil or sediment. ecetoc.org

The extent of sorption is influenced by soil and substance-specific parameters, including the organic matter content, pH, and hydrophobicity of the compound. au.dk Modeling indicates that dioctyltin compounds will partition primarily to sediment and soil. oecd.org This strong affinity for solid phases means that tin is generally regarded as being relatively immobile in the environment. cdc.gov

Bioconcentration and Bioavailability Research in Environmental Systems

Bioconcentration is the process by which a chemical accumulates in an organism from the surrounding environment, typically water. unipd.it The potential for this compound to bioconcentrate is a key factor in its environmental risk profile. While some organotin compounds can be significantly bioconcentrated by aquatic organisms, data for this compound suggests a low to moderate potential. cdc.govchempoint.com

The bioconcentration factor (BCF) is a key metric, relating the concentration of a chemical in an organism to the concentration in the surrounding water. unipd.it A BCF value below 2000 generally indicates that a chemical is not expected to significantly bioaccumulate. europa.eu Predicted BCF values for this compound and closely related compounds vary across different estimation models, but consistently fall below this threshold.

Source/ModelPredicted BCF ValueBasisConclusionCitation
BCFBAF Program (v3.01)205.5 L/kgWhole body wet weightNot expected to bioaccumulate europa.eu
ACD/I-Lab Predictive Module947Not specified- europa.eu
Chemspider Database573.05pH 5.5 and 7.4- europa.eu
SciFinder Database775Not specified- europa.eu
Safety Data Sheet&lt;100Not specifiedLow potential chempoint.com

Bioavailability, or the fraction of a chemical that can be taken up by an organism, is closely linked to sorption. au.dk Organotins present in sediment are known to be bioavailable to some organisms, such as oligochaetes (aquatic worms), which can take up the compounds and metabolize them. canada.ca

Migration and Leaching from Polymer Materials into Environmental and Food Contact Media

This compound and its derivatives are used as heat stabilizers in polyvinyl chloride (PVC), including in materials intended for food contact and other consumer products. oecd.org This use creates a potential pathway for the compound to migrate or leach from the polymer matrix into food, beverages, or the environment.

The extent of migration depends on several factors, including the type of food or liquid, contact time, and temperature. nist.gov Studies have shown that migration does occur, although often at low levels. For instance, when PVC water pipes (B44673) containing dioctyltin stabilizers were tested, an initial release was observed, which then decreased to lower levels over time. oecd.org

Migration into food and food simulants has been the subject of numerous studies. While some studies using food simulants have shown that migration levels of dioctyltin from PVC packaging are below the specific migration limit (SML) of 0.04 mg/kg (as Sn), other research has detected its presence in commercial food products. oecd.org

PolymerMigrantContact MediumConditionsResultCitation
PVC BottleDioctyltin bis(isooctyl mercaptoacetate)Sunflower Oil6 months2 mg Sn/L publications.gc.ca
Rigid PVCDioctyltin bis(isooctyl mercaptoacetate)Edible Oil10 days at 45°C~0.45 mg/L publications.gc.ca
PVC BottleDi-n-octyltin S,S'-bis(isooctyl thioglycolate)Beer8 months at 20°C0.01 mg/L nist.gov
PVC Food ContainersDi-n-octyltin S,S'-bis(isooctyl thioglycolate)Various liquid foods8 weeks at 57°C0.01 - 0.24 µg/g nist.gov
PVC ContainersDioctyltin compoundsAlcoholic beverages (gin, wine, etc.)Storage&lt;40 µg/L tin cdc.govcdc.gov
PVC PackagingDioctyltin compoundsFood SimulantsNot specifiedBelow SML of 0.04 mg/kg (as Sn) oecd.org
Commercial ProductsDioctyltinEdible oils (5 of 15 samples)Market survey25.2 to 113 ng/g oecd.org
Commercial ProductsDioctyltinFruit drinks (3 of 42 samples)Market survey0.9 to 4.3 ng/mL oecd.org

These findings highlight that while regulatory limits are in place and often met in controlled tests, leaching from polymer materials remains a viable, albeit typically low-level, exposure route for this compound to enter food systems and the wider environment. oecd.orgnist.gov

Advanced Analytical Methodologies for Environmental and Material Trace Analysis of Dioctyltin Mercaptoacetate

High-Sensitivity Detection and Quantification of Dioctyltin (B90728) Species in Complex Sample Matrices

The accurate measurement of dioctyltin species, including dioctyltin mercaptoacetate (B1236969), in intricate samples like sediment, water, and biological tissues requires highly sensitive and selective analytical instrumentation. greenrivertech.com.twtandfonline.com The choice of technique often depends on the specific organotin compounds of interest, the sample matrix, and the required detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organotin Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organotin compounds. analchemres.org However, due to the low volatility and thermal instability of many organotin compounds, a derivatization step is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis. analchemres.org This process often involves ethylation or propylation. researchgate.net

A common approach involves in-situ derivatization with reagents like sodium tetraethylborate (NaBEt4), followed by extraction and analysis. tandfonline.com GC-MS provides excellent separation of different organotin species and high sensitivity, with detection limits often in the nanogram per liter (ng/L) to picogram per liter (ppt) range for water samples and nanogram per gram (ng/g) or parts per billion (ppb) range for solid samples. greenrivertech.com.twtandfonline.com High-resolution mass spectrometry (HRMS) can be employed to further enhance selectivity and accuracy in complex matrices. greenrivertech.com.tw

Key Features of GC-MS for Organotin Analysis:

High sensitivity and selectivity. analchemres.org

Requires derivatization for most organotin compounds. analchemres.org

Effective for separating various organotin species. greenrivertech.com.tw

Established methods for a wide range of environmental and material samples. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Organotin Components in Liquids

Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS as it often allows for the direct analysis of organotin compounds without the need for derivatization. rsc.org This simplifies sample preparation and reduces the potential for analytical errors. rsc.org LC-MS is particularly well-suited for the analysis of polar and non-volatile organotin species in liquid samples. jaypeedigital.com

Various LC separation techniques, such as reversed-phase and ion-pairing chromatography, can be coupled with different mass spectrometry detectors, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). rsc.orgepa.gov Micro-liquid chromatography (µ-LC) coupled with ESI-ion trap mass spectrometry (ITMS) has been successfully used for the sensitive determination of organotin compounds in water and biological samples. researchgate.net

Advantages of LC-MS for Organotin Analysis:

Direct analysis without derivatization is often possible. rsc.org

Suitable for polar and non-volatile compounds. jaypeedigital.com

Reduces sample preparation complexity. rsc.org

High sensitivity with detection limits in the sub-nanogram per liter range. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Metal and Organotin Detection

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can be used for the determination of total tin content. nih.gov For speciation analysis, ICP-MS is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). researchgate.netresearchgate.net

GC-ICP-MS combines the separation power of GC with the high sensitivity and element-specific detection of ICP-MS. researchgate.net This hyphenated technique provides excellent detection limits for organotin compounds. researchgate.net LC-ICP-MS is another powerful tool that avoids the need for derivatization, making it a viable alternative for the analysis of organotin pollutants in various sample types. rsc.org Isotope dilution analysis can be used with LC-ICP-MS to improve accuracy and precision. rsc.org

Characteristics of ICP-MS in Organotin Analysis:

Extremely high sensitivity for tin detection. nih.gov

Requires hyphenation with a chromatographic technique (GC or LC) for speciation. researchgate.netresearchgate.net

GC-ICP-MS offers very low detection limits. researchgate.net

LC-ICP-MS allows for analysis without derivatization. rsc.org

Comprehensive Sample Preparation Techniques for Organotin Extraction and Enrichment

Effective sample preparation is a critical step in the trace analysis of organotin compounds, as it aims to isolate and concentrate the analytes from the complex sample matrix. researchgate.net The choice of extraction and enrichment technique depends heavily on the type of sample (e.g., water, sediment, tissue) and the target organotin species. pjoes.com

Common extraction methods for solid samples like sediments and tissues include:

Acidified Methanol Extraction: This method, often followed by a cleanup step using solid-phase extraction (SPE), is used for extracting organotin compounds from seafood and other biological matrices. researchgate.net

Mechanical Shaking with Tropolone-Toluene and HCl-Methanol: This technique has been shown to quantitatively extract both butyl- and phenyltin compounds from sediments. researchgate.net

Sonication: This method can be used with various solvents to extract organotins from solid matrices. greenrivertech.com.tw

For aqueous samples, common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique uses an organic solvent to extract the analytes from the water sample. tandfonline.com

Solid-Phase Extraction (SPE): SPE cartridges are used to selectively adsorb the organotin compounds from the water sample, which are then eluted with a small volume of solvent. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from the sample headspace or directly from the liquid phase. researchgate.net It is considered a green and efficient alternative to traditional methods. researchgate.net

Following extraction, a derivatization step is often necessary, especially for GC-based analysis. The most common derivatizing agent is sodium tetraethylborate (NaBEt4), which converts ionic organotin species into their more volatile tetraalkylated forms. tandfonline.com

Method Validation, Quality Assurance, and Quality Control Protocols in Trace Analysis

To ensure the reliability and accuracy of trace analysis data for organotin compounds, rigorous method validation and the implementation of quality assurance (QA) and quality control (QC) protocols are essential. greenrivertech.com.twepa.gov

Method validation typically involves assessing the following parameters: nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision refers to the closeness of repeated measurements to each other. researchgate.net These are often assessed using certified reference materials (CRMs) or spiked samples. greenrivertech.com.tw

Recovery: The efficiency of the extraction process, determined by analyzing spiked samples. researchgate.net

Specificity: The ability of the method to measure the target analyte without interference from other components in the sample. researchgate.net

Matrix Effect: The influence of the sample matrix on the analytical signal. researchgate.net

Stability: The stability of the analytes in the sample and in prepared extracts under various storage conditions. nih.gov

Quality assurance and quality control (QA/QC) measures are implemented throughout the analytical process to monitor and maintain the quality of the data. epa.gov These include:

Analysis of Method Blanks: To check for contamination from reagents and laboratory equipment. epa.gov

Analysis of Laboratory Control Samples (LCS): A sample with a known concentration of the analyte, used to monitor the performance of the entire analytical process. epa.gov

Analysis of Matrix Spikes and Matrix Spike Duplicates: To assess the effect of the sample matrix on the analytical method. epa.gov

Use of Internal Standards: To correct for variations in instrument response and sample preparation. greenrivertech.com.tw

Participation in Interlaboratory Comparison Exercises: To assess the laboratory's performance against other laboratories. greenrivertech.com.tw

Speciation Analysis of Organotin Compounds in Environmental Samples

Speciation analysis, the determination of the individual chemical forms of an element, is crucial for organotin compounds because their toxicity and environmental behavior are highly dependent on the specific species. acs.org For example, tributyltin (TBT) is generally more toxic than its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). acs.org

The analytical methods described in the previous sections, particularly the hyphenated techniques like GC-MS, LC-MS, GC-ICP-MS, and LC-ICP-MS, are the primary tools for speciation analysis. analchemres.orgrsc.orgresearchgate.net These techniques allow for the separation and individual quantification of different organotin compounds present in a sample. researchgate.net

A typical speciation analysis workflow involves: researchgate.net

Sample Collection and Storage: Proper procedures are necessary to prevent degradation or transformation of the organotin species.

Extraction: Isolating the organotin compounds from the sample matrix.

Derivatization (if necessary): Converting the analytes into a form suitable for the chosen analytical technique.

Separation: Using chromatographic techniques (GC or LC) to separate the different organotin species.

Detection and Quantification: Using a sensitive detector (MS or ICP-MS) to identify and measure the concentration of each species.

Recent advancements include the development of methods for the analysis of underivatized organotin compounds by GC-MS/MS, which simplifies the analytical procedure. analchemres.org Additionally, techniques like X-ray absorption near-edge structure (XANES) spectroscopy are being explored for the direct, non-destructive speciation of tin in solid samples like sediments. acs.org

The data obtained from speciation analysis provides valuable insights into the sources, transport, and fate of organotin compounds in the environment, which is essential for risk assessment and regulatory purposes. tandfonline.com

Future Research Directions and Emerging Paradigms in Dioctyltin Mercaptoacetate Chemistry

Rational Design of Next-Generation Dioctyltin (B90728) Mercaptoacetate (B1236969) Compounds with Enhanced Functionality

The rational design of new organotin compounds is a key area of future research. The goal is to create next-generation dioctyltin mercaptoacetate derivatives with superior properties. This involves modifying the molecular structure to improve thermal stability, processability, and compatibility with various polymer matrices.

One approach involves the synthesis of mixed-metal stabilizers. For instance, combining this compound with other metal carboxylates can lead to synergistic effects, resulting in enhanced stabilizing performance. Research has shown that mixed-metal stabilizers, such as those incorporating zinc, can improve both the early color and long-term stability of PVC.

Another avenue of exploration is the development of organotin catalysts for various chemical transformations. By fine-tuning the ligand environment around the tin center, it is possible to design catalysts with high activity and selectivity for specific reactions, such as esterifications and transesterifications.

Sustainable Synthesis Strategies and Green Chemistry Approaches

The production of this compound traditionally involves processes that can generate significant waste. Future research is increasingly focused on developing more sustainable and environmentally friendly synthesis methods, aligning with the principles of green chemistry.

Key areas of investigation include:

Solvent-free synthesis: The development of solvent-free reaction conditions would eliminate the use of volatile organic compounds (VOCs), reducing the environmental footprint of the manufacturing process.

Catalyst optimization: Research into more efficient and recyclable catalysts can lead to higher yields and reduced energy consumption.

Waste valorization: Exploring ways to convert byproducts of the synthesis into valuable chemicals is another important aspect of creating a more circular economy for organotin compounds.

Integration of Advanced Computational Chemistry and Machine Learning for Predictive Modeling

Computational chemistry and machine learning are poised to revolutionize the discovery and design of new materials. These powerful tools can be used to predict the properties of novel this compound derivatives before they are synthesized in the lab, saving time and resources.

By employing techniques such as Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of organotin compounds. This allows for the prediction of key performance indicators, such as thermal stability and antioxidant activity.

Machine learning algorithms can be trained on existing experimental data to develop predictive models for various properties. These models can then be used to screen large virtual libraries of candidate molecules, identifying the most promising candidates for further experimental investigation.

Exploration of Novel Applications in Polymer Science and Materials Engineering

While this compound is primarily known as a PVC stabilizer, its unique properties make it a candidate for a range of other applications in polymer science and materials engineering.

Potential future applications include:

Flame retardants: Organotin compounds have shown promise as flame retardants in various polymers. Further research could lead to the development of highly effective and environmentally friendly flame-retardant systems based on this compound.

Antimicrobial agents: The biocidal properties of some organotin compounds suggest their potential use as antimicrobial additives in materials for medical devices, food packaging, and other applications where hygiene is critical.

Catalysts for polymerization: Dioctyltin compounds can act as catalysts for certain polymerization reactions. Future research could focus on designing tailored catalysts for the synthesis of specialty polymers with unique properties.

Interdisciplinary Research at the Interface of Organotin Chemistry, Environmental Science, and Materials Innovation

The future of this compound chemistry lies in interdisciplinary collaboration. Addressing the challenges and opportunities associated with this class of compounds requires a concerted effort from chemists, environmental scientists, and materials engineers.

By integrating knowledge from these different fields, researchers can develop a more holistic understanding of the entire life cycle of this compound, from its synthesis and application to its ultimate fate in the environment. This will be crucial for designing safer and more sustainable materials for the future.

Q & A

Q. What are the critical safety protocols for handling Dioctyltin mercaptoacetate in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors. Store in airtight containers at 2–8°C to minimize degradation .
  • In case of spills, use inert absorbents (e.g., vermiculite) for containment, followed by disposal as hazardous waste .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 119^{119}Sn NMR to confirm tin coordination environments and 1^{1}H/13^{13}C NMR for organic ligand analysis .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for mercaptoacetate ligands (e.g., C=O at ~1700 cm1^{-1}, S–Sn bonds at 400–600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode to verify molecular weight and fragmentation patterns .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 2–12) using sodium acetate (pH 4–5) and phosphate buffers (pH 7–8). Monitor degradation via UV-Vis spectroscopy at 240–300 nm .
  • Use HPLC with a C18 column and acetonitrile/water mobile phase to quantify decomposition products. Include triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to differentiate between thermal decomposition and oxidation pathways .
  • Cross-validate results with Differential Scanning Calorimetry (DSC) to identify phase transitions and exothermic/endothermic events. Address discrepancies by standardizing heating rates (e.g., 10°C/min) across studies .
  • Apply multivariate statistical analysis to isolate confounding variables (e.g., moisture content, impurities) .

Q. How can researchers optimize this compound’s catalytic efficiency in polymer synthesis?

Methodological Answer:

  • Use a factorial design to test variables: catalyst concentration (0.1–1.0 mol%), temperature (60–120°C), and solvent polarity (toluene vs. DMF). Measure reaction yields via 1^1H NMR or GPC .
  • Monitor kinetic profiles using in situ FTIR to track esterification/transesterification rates. Optimize ligand-to-metal ratios to balance activity and stability .

Q. What advanced techniques detect trace degradation products of this compound in environmental samples?

Methodological Answer:

  • Employ LC-MS/MS with a triple quadrupole system for high sensitivity (detection limits < 1 ppb). Use isotopically labeled internal standards (e.g., 13^{13}C-labeled analogs) to correct matrix effects .
  • Combine with solid-phase microextraction (SPME) for preconcentration of hydrophobic byproducts. Validate methods using spiked recovery experiments in soil/water matrices .

Q. How do computational models enhance understanding of this compound’s mechanism in biological systems?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map reaction pathways (e.g., Sn–S bond cleavage). Use software like Gaussian or ORCA with basis sets (e.g., def2-TZVP for tin) .
  • Simulate protein-ligand interactions (e.g., with human serum albumin) via molecular docking (AutoDock Vina) to predict toxicity profiles. Validate with in vitro assays (e.g., MTT for cytotoxicity) .

Data Presentation and Reproducibility Guidelines

  • Tables : Include error margins (SD/SE) and statistical significance (p-values) for all quantitative data .
  • Figures : Use high-resolution schematics for reaction mechanisms (avoid excessive chemical structures per journal guidelines) .
  • Supplemental Information : Archive raw NMR/FTIR spectra and computational input files in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.